A Comprehensive Technical Guide to Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate: Nomenclature, Synthesis, and Applications
A Comprehensive Technical Guide to Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate: Nomenclature, Synthesis, and Applications
This guide provides an in-depth analysis of Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate, a molecule of significant interest to researchers in organic synthesis and medicinal chemistry. We will systematically deconstruct its IUPAC name, explore its synthesis, and discuss the relevance of its structural motifs in the context of drug development. This document is intended for professionals who require a deep, mechanistic understanding of this compound and its chemical context.
Deconstructing the IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds, ensuring that every name corresponds to a single, unambiguous structure. The name "Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate" can be broken down to reveal the precise architecture of the molecule.
The Core Structure: [1,1'-Biphenyl]
The foundation of this molecule is the biphenyl ring system. The term "[1,1'-biphenyl]" specifies two benzene rings connected by a single bond between carbon atom 1 of the first ring and carbon atom 1' of the second ring.[1][2][3] Per IUPAC convention, one ring is numbered 1 through 6, while the second is numbered 1' through 6' to distinguish between them.[4][5] The points of attachment are assigned the lowest possible locants, hence 1 and 1'.[1]
Caption: IUPAC numbering for the [1,1'-biphenyl] scaffold.
The Principal Functional Group: Methyl Carboxylate
To correctly number the substituted biphenyl system, we must first identify the principal functional group, which dictates the suffix of the name.[6][7][8] In this molecule, the functional groups are an ester (-COOCH₃) and an ether (-OCH₃). According to IUPAC priority rules, esters have higher priority than ethers.[6][9]
Therefore, the molecule is named as an ester. The "-oate" suffix is used, and since the ester is formed with methanol, it is a "methyl...oate". The part of the molecule attached to the carbonyl group forms the base name. Here, it is the biphenyl system, leading to "methyl [1,1'-biphenyl]-carboxylate". The ring containing this principal functional group is designated as the unprimed ring.
Assigning Locants to Substituents
With the principal group identified, we can assign the positions of all substituents on the biphenyl core.
-
"-4-carboxylate" : The methyl carboxylate group is located at position 4 of the unprimed ring.
-
"2-methoxy" : The methoxy group (-OCH₃) is located at position 2 of the same unprimed ring. Ethers are considered lower priority substituents and are named using the "alkoxy-" prefix.[10]
-
Final Assembly : Combining these elements gives us the full, unambiguous IUPAC name: Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate .
The structure is as follows: The primary phenyl ring is substituted at C1 with the second phenyl ring, at C2 with a methoxy group, and at C4 with the methyl carboxylate group.
Physicochemical and Structural Data
Understanding the physical properties of a compound is critical for its application in experimental settings, from designing reactions to formulating it for biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₃ | (Calculated) |
| Molecular Weight | 242.27 g/mol | (Calculated) |
| IUPAC Name | Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate | (Systematic) |
| CAS Number | Not directly available; similar structures exist | N/A |
| Appearance | Expected to be a white to off-white solid | (Inference) |
| Solubility | Likely soluble in organic solvents like DCM, EtOAc, DMSO | (Inference) |
Note: While a specific CAS number for this exact isomer was not found during the literature search, numerous structurally related compounds are well-documented, such as Methyl 4'-Methylbiphenyl-2-carboxylate (CAS: 114772-34-8).[11]
Synthesis and Mechanistic Insights
Biphenyl scaffolds are cornerstones in modern synthetic chemistry, often constructed via metal-catalyzed cross-coupling reactions.[12] The Suzuki-Miyaura coupling is a particularly powerful and versatile method for forming the C-C bond between the two aryl rings.
Retrosynthetic Analysis
A logical retrosynthetic approach disconnects the C1-C1' bond, breaking the target molecule into two simpler, commercially available or easily synthesized aryl precursors: an aryl halide and an arylboronic acid.
Caption: Retrosynthetic analysis via Suzuki coupling.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a robust method for synthesizing the target compound. The choice of a palladium catalyst, a phosphine ligand, and a base is critical for achieving high yield and purity.
Objective: To synthesize Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate from Methyl 4-bromo-3-methoxybenzoate and Phenylboronic acid.
Materials:
-
Methyl 4-bromo-3-methoxybenzoate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
Triphenylphosphine [PPh₃] (0.04 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and Water (e.g., 4:1 mixture)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
Protocol:
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add Methyl 4-bromo-3-methoxybenzoate, Phenylboronic acid, and K₂CO₃.
-
Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of the reaction solvent. This pre-formation of the active catalytic species is crucial for reaction efficiency.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is a self-validating step; failure to remove oxygen will lead to catalyst degradation and poor yields.
-
Solvent and Catalyst Addition: Add the toluene/water solvent mixture, followed by the catalyst solution, to the reaction flask via syringe.
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting aryl bromide indicates completion (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and boronic acid byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Significance in Medicinal Chemistry and Drug Development
The biphenyl moiety is a privileged scaffold in drug discovery. Its rigid, yet conformationally flexible nature allows it to effectively orient substituents to interact with biological targets.[12]
-
Hypertension Treatment: The biphenyl structure is famously a key component of the angiotensin II receptor blockers (ARBs), or "sartans," a major class of antihypertensive drugs.
-
TRPV1 Antagonists: Research into novel pain therapeutics has identified biphenyl-4-carboxamide derivatives as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is involved in neuropathic pain signaling.[13]
-
Antifungal and Antibacterial Agents: Various substituted biphenyls have demonstrated significant activity against a range of microbial pathogens.
The specific substitution pattern of Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate—with its ortho-methoxy group and para-ester—provides a unique three-dimensional arrangement of hydrogen bond acceptors and hydrophobic surfaces. This makes it an attractive starting point or fragment for the synthesis of more complex molecules aimed at specific biological targets. The methoxy group can influence the dihedral angle between the two phenyl rings, locking the molecule into a preferred conformation for receptor binding.
Conclusion
"Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate" is more than a complex name; it is a precise descriptor of a molecule with significant synthetic and medicinal potential. By systematically applying IUPAC rules, we can derive its exact structure. Its synthesis is readily achievable through robust and scalable methods like the Suzuki-Miyaura coupling, a testament to the power of modern organic chemistry. As researchers continue to explore the vast chemical space of biphenyl derivatives, a foundational understanding of their nomenclature and synthesis remains an indispensable tool for innovation in science and medicine.
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